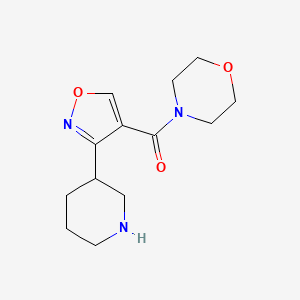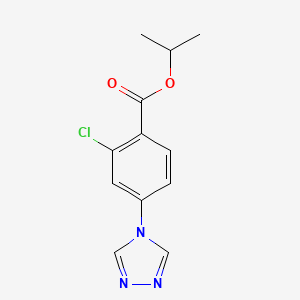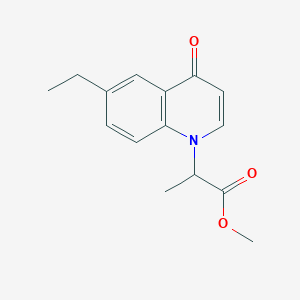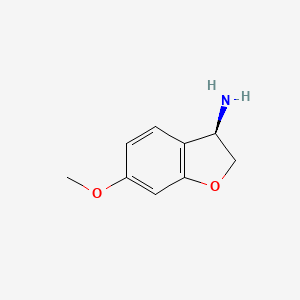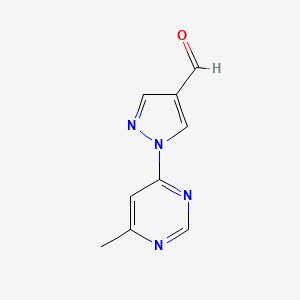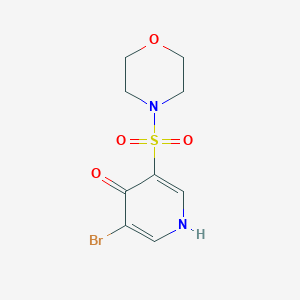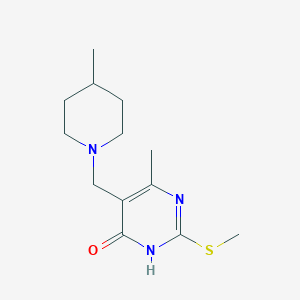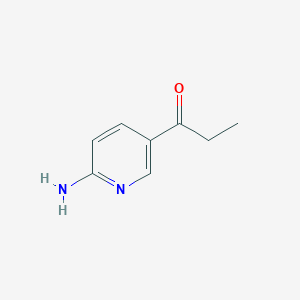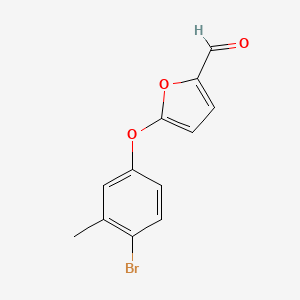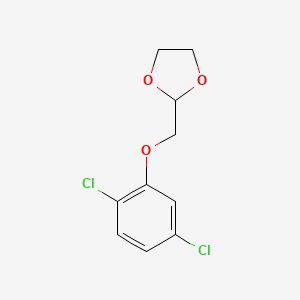
2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . This compound is characterized by its unique chemical structure, which includes a dioxolane ring and a dichlorophenoxy group. It is commonly used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2,5-dichlorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
化学反应分析
Types of Reactions
2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane is widely used in scientific research due to its chemical versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenoxy)methyl-1,3-dioxolane: Similar structure but with a different substitution pattern on the phenoxy group.
2-(2,6-Dichlorophenoxy)methyl-1,3-dioxolane: Another isomer with different chlorine positions on the phenoxy group.
Uniqueness
2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
属性
分子式 |
C10H10Cl2O3 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC 名称 |
2-[(2,5-dichlorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-1-2-8(12)9(5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI 键 |
LVGQDZMPHZHCRK-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)COC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


